(S)-Propranolol beta-D-glucuronide-d7 (sodium)
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Overview
Description
(S)-Propranolol is a non-selective beta-adrenergic receptor antagonist, commonly known as a beta-blocker. It is widely used in the treatment of various cardiovascular conditions, including hypertension, angina pectoris, and arrhythmias. The compound is the S-enantiomer of propranolol, which means it is one of the two mirror-image forms of the molecule. The S-enantiomer is known for its higher potency in blocking beta-adrenergic receptors compared to its R-enantiomer counterpart.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Propranolol typically involves the resolution of racemic propranolol or the asymmetric synthesis of the S-enantiomer. One common method includes the use of chiral catalysts or chiral auxiliaries to achieve the desired enantiomeric purity. The reaction conditions often involve the use of solvents like methanol or ethanol and reagents such as sodium borohydride for reduction steps.
Industrial Production Methods: In industrial settings, the production of (S)-Propranolol may involve large-scale resolution techniques or enantioselective synthesis. The use of high-performance liquid chromatography (HPLC) for the separation of enantiomers is also common. The industrial process is designed to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: (S)-Propranolol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert (S)-Propranolol into its alcohol derivatives.
Substitution: Nucleophilic substitution reactions can modify the aromatic ring or the side chain.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products: The major products formed from these reactions include various derivatives of (S)-Propranolol, such as alcohols, quinones, and halogenated compounds.
Scientific Research Applications
(S)-Propranolol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of other complex molecules.
Biology: Studied for its effects on cellular signaling pathways and receptor interactions.
Medicine: Extensively researched for its therapeutic effects on cardiovascular diseases, anxiety disorders, and migraine prophylaxis.
Industry: Utilized in the development of new pharmaceuticals and as a standard in analytical chemistry.
Mechanism of Action
(S)-Propranolol exerts its effects by blocking beta-adrenergic receptors, which are part of the sympathetic nervous system. By inhibiting these receptors, (S)-Propranolol reduces the effects of adrenaline and noradrenaline, leading to decreased heart rate, blood pressure, and myocardial oxygen demand. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are primarily related to cyclic AMP (cAMP) signaling.
Comparison with Similar Compounds
Atenolol: A selective beta-1 blocker with fewer central nervous system side effects.
Metoprolol: Another selective beta-1 blocker, commonly used for hypertension and heart failure.
Nadolol: A non-selective beta-blocker with a longer half-life compared to (S)-Propranolol.
Uniqueness: (S)-Propranolol is unique due to its non-selective nature, allowing it to block both beta-1 and beta-2 receptors. This broad spectrum of activity makes it effective for a variety of cardiovascular conditions but also increases the risk of side effects such as bronchoconstriction in asthmatic patients.
Properties
Molecular Formula |
C22H28NNaO8 |
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Molecular Weight |
464.5 g/mol |
IUPAC Name |
sodium;(2S,3S,4S,5R,6R)-6-[(2S)-1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-naphthalen-1-yloxypropan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C22H29NO8.Na/c1-12(2)23-10-14(11-29-16-9-5-7-13-6-3-4-8-15(13)16)30-22-19(26)17(24)18(25)20(31-22)21(27)28;/h3-9,12,14,17-20,22-26H,10-11H2,1-2H3,(H,27,28);/q;+1/p-1/t14-,17-,18-,19+,20-,22+;/m0./s1/i1D3,2D3,12D; |
InChI Key |
OSKYDLRSXKTYLZ-GMZBBXLESA-M |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC[C@@H](COC1=CC=CC2=CC=CC=C21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O.[Na+] |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] |
Origin of Product |
United States |
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